molecular formula C20H22ClFN2O3S B14983247 N-(3-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14983247
M. Wt: 424.9 g/mol
InChI Key: KUKKZYROQAUMDF-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a chloromethylphenyl group, and a fluorophenylmethanesulfonyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with Chloromethylphenyl and Fluorophenylmethanesulfonyl Groups: These groups are introduced through nucleophilic substitution reactions, where the piperidine ring is functionalized with the desired substituents under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

    Tolfenamic Acid: A non-steroidal anti-inflammatory drug with a similar structural motif.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups that exhibit similar chemical properties.

    Piperidine Carboxamides: A class of compounds with a piperidine ring and carboxamide group, used in various applications.

The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-18(21)3-2-4-19(14)23-20(25)16-9-11-24(12-10-16)28(26,27)13-15-5-7-17(22)8-6-15/h2-8,16H,9-13H2,1H3,(H,23,25)

InChI Key

KUKKZYROQAUMDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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